molecular formula C21H16N2O2 B14479723 1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 65647-95-2

1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B14479723
CAS No.: 65647-95-2
M. Wt: 328.4 g/mol
InChI Key: FTKKPWFEEMYASE-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, free radical bromination at the benzylic position can yield brominated derivatives .

Scientific Research Applications

1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, quinoxaline derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. Quinoxaline derivatives are known to act as antagonists of the AMPA, kainate, and NMDA receptors of the ionotropic glutamate receptor family . These interactions can modulate neurotransmission and have implications for treating neurological disorders .

Properties

CAS No.

65647-95-2

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-benzyl-4-phenylquinoxaline-2,3-dione

InChI

InChI=1S/C21H16N2O2/c24-20-21(25)23(17-11-5-2-6-12-17)19-14-8-7-13-18(19)22(20)15-16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

FTKKPWFEEMYASE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C(=O)C2=O)C4=CC=CC=C4

Origin of Product

United States

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